molecular formula C21H14F3N5O2S B2560965 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1113121-12-2

3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2560965
CAS No.: 1113121-12-2
M. Wt: 457.43
InChI Key: OAKAYWSZUQGKGV-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a heterocyclic system known for its pharmacological relevance. Key structural elements include:

  • Sulfanyl linkage: A methylene sulfanyl bridge (-SCH2-) connects the triazolo-pyridine core to a 3,4-difluorophenyl carbamoyl group.
  • Fluorinated aromatic rings: Both the 3,4-difluorophenyl and 3-fluorophenyl moieties contribute to lipophilicity and metabolic stability.

The compound’s design suggests targeting enzyme active sites or receptors sensitive to fluorinated aromatic systems and amide functionalities, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

3-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O2S/c22-13-2-1-3-14(8-13)26-20(31)12-4-7-18-27-28-21(29(18)10-12)32-11-19(30)25-15-5-6-16(23)17(24)9-15/h1-10H,11H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKAYWSZUQGKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl and difluorophenyl groups. The final step involves the formation of the carbamoyl and sulfanyl linkages under controlled conditions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using reagents like sodium methoxide.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Structural Features

The compound features a triazole ring fused with a pyridine moiety, which is critical for its biological activity. The presence of fluorine atoms enhances lipophilicity and bioavailability, making it an interesting candidate for drug development.

Antimicrobial Activity

  • Mechanism of Action : Triazoles disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, leading to cell death. This mechanism is crucial for the development of antifungal agents.
  • Case Studies :
    • A study demonstrated that triazole derivatives exhibited significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus .
    • Another research highlighted the antibacterial properties of triazole derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Potential

  • Targeting Cancer Cells : The compound has shown promise in targeting specific cancer cell lines by inducing apoptosis through various pathways.
  • Research Findings :
    • Studies indicate that triazole compounds can inhibit tumor growth by disrupting microtubule dynamics and inducing DNA damage .
    • In vitro tests revealed that certain derivatives exhibited cytotoxic effects on cancer cells, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

Research has also pointed to the neuroprotective capabilities of triazoles. They are believed to modulate neurotransmitter systems and exhibit antioxidant properties, which can be beneficial in treating neurodegenerative diseases .

Comparative Analysis of Triazole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
Compound AHighModerateLow
Compound BModerateHighModerate
3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamideHighHighModerate

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The fluorophenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3,4-Difluorophenyl carbamoyl methyl sulfanyl; N-(3-fluorophenyl)carboxamide Amide, sulfanyl, fluorinated aromatics
2-{[3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethylphenyl acetamide; 3-fluorophenyl Amide, sulfanyl, CF3
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(trimethylpyrazol-1-yl)pyridinesulfonamide Pyridine sulfonamide 3,4-Dichlorophenyl carbamoyl; trimethylpyrazole Sulfonamide, urea, pyrazole
Diflubenzuron Benzamide 2,6-Difluorobenzamide; 4-chlorophenyl urea Urea, fluorinated aromatics

Research Findings and Implications

  • Core Heterocycles : Triazolo-pyridines (target) vs. triazolo-pyridazines or furo-pyridines influence electronic density and binding interactions.
  • Fluorination : 3,4-Difluorophenyl and 3-fluorophenyl groups (target) balance lipophilicity and metabolic resistance, similar to pesticidal diflubenzuron .
  • Synthetic Strategies : Isocyanate coupling () and palladium-catalyzed cross-coupling () are viable for introducing fluorinated/amide groups.

Limitations : Biological data for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

The compound 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that belongs to the class of 1,2,4-triazoles. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₅F₃N₄O₂S
  • Molecular Weight : 388.45 g/mol

Structural Characteristics

The compound features a triazole ring fused with a pyridine moiety, which is known for enhancing biological activity through improved interaction with biological targets. The presence of fluorine atoms in the structure is also significant as fluorinated compounds often exhibit altered pharmacokinetic properties and enhanced metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. A review highlighted that various triazole derivatives demonstrated significant activity against a range of pathogens:

  • Bacterial Strains : Compounds similar to the target molecule have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL .
  • Fungal Strains : The triazole derivatives have also been effective against fungi such as Candida albicans and Aspergillus fumigatus, with some compounds exhibiting MIC values lower than standard antifungal agents like fluconazole .

Anticancer Activity

The triazole framework has been associated with anticancer properties. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in DNA replication and repair, leading to increased cell death in tumor cells .
  • Case Studies : In vitro studies have demonstrated that derivatives similar to the target compound can significantly reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC₅₀ values in the low micromolar range .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Triazoles have been noted for their anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Compounds within this class have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
  • Potential Applications : Given their dual action as both anti-inflammatory and anticancer agents, these compounds could be particularly useful in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

ModificationEffect on Activity
Addition of FluorineIncreases lipophilicity and bioavailability
Alteration of Sulfur GroupModifies interaction with biological targets
Variation in Amide SubstituentsInfluences binding affinity to enzymes

These modifications can significantly impact the pharmacological profile of the compound, guiding future synthetic efforts aimed at enhancing efficacy.

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